molecular formula C5H11NO B062027 (1R,3R)-3-Aminocyclopentanol CAS No. 167298-58-0

(1R,3R)-3-Aminocyclopentanol

Cat. No. B062027
M. Wt: 101.15 g/mol
InChI Key: YHFYRVZIONNYSM-RFZPGFLSSA-N
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Description

"(1R,3R)-3-Aminocyclopentanol" is a compound that has been explored for its potential use in the synthesis of carbocyclic nucleosides, which are important isosteres of nucleosides with various antiviral and antineoplastic activities.

Synthesis Analysis

The synthesis of compounds related to "(1R,3R)-3-Aminocyclopentanol" often involves multi-step processes. For instance, the chirospecific synthesis of a closely related compound, (1S,3R)-1-amino-3-(hydroxymethyl)cyclopentane, a precursor for carbocyclic nucleosides, includes the synthesis of (S)-2-aminoadipic acid, Dieckmann cyclization, and further elaboration to the target compound (Bergmeier, Cobas, & Rapoport, 1993). Another related synthesis approach for (1R,3R,5S)-1-amino-3-(hydroxymethyl)bicyclo[3.1.0]hexane, involves converting (R)-2-((benzyloxy)ethyl)oxirane to a series of lactones leading to the target compound (Chang et al., 1994).

Scientific Research Applications

Chemistry and Structural Analysis

The studies surrounding the structural analysis and chemical properties of compounds related to “(1R,3R)-3-Aminocyclopentanol” have contributed significantly to the field of organic chemistry and drug design. For instance, the utilization of proton nuclear magnetic resonance (1H NMR) spectroscopy has been paramount in phenotyping metabolic profiles, showcasing the ability of 1H NMR to provide detailed quantitative data on amino acids and other metabolites (Rankin et al., 2014). This technique's robustness and reproducibility have made it an invaluable tool in the synthesis and analysis of complex organic compounds, including aminocyclopentanol derivatives.

Pharmacological Implications

The pharmacological exploration of compounds structurally related to “(1R,3R)-3-Aminocyclopentanol” has unveiled potential therapeutic applications. The research into heterocyclic compounds, such as 1,3,4-oxadiazoles, has demonstrated the significance of these structures in developing new medicinal agents for treating various diseases (Nayak & Poojary, 2019). These findings underscore the potential of “(1R,3R)-3-Aminocyclopentanol” analogs in contributing to the discovery of new therapeutic molecules with enhanced efficacy and specificity.

Material Science and Engineering

In material science, the study and application of conducting polymers modified with molecularly imprinted polymers (MIPs) for electrochemical detection of amino acids represent a forward leap in sensor technology (Dinu & Apetrei, 2022). The relevance of this research lies in its potential to innovate biomedical devices and sensors, enabling more accurate and rapid detection of biomolecules. This advancement could pave the way for the development of new diagnostic tools and devices, leveraging the unique chemical properties of “(1R,3R)-3-Aminocyclopentanol” and its derivatives.

Safety And Hazards

The safety and hazards associated with “(1R,3R)-3-Aminocyclopentanol” are not explicitly mentioned in the sources.


Future Directions

The future directions for the study and application of “(1R,3R)-3-Aminocyclopentanol” are not explicitly mentioned in the sources. However, a related compound, “(1R,3R)-1-amino-3-methylcyclohexane”, has been used in the synthesis of 8-substituted menthylamines9.


Please note that the information provided is based on the closest related compounds available in the sources and may not fully represent the exact properties of “(1R,3R)-3-Aminocyclopentanol”. For more accurate and detailed information, further research and analysis would be required.


properties

IUPAC Name

(1R,3R)-3-aminocyclopentan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H11NO/c6-4-1-2-5(7)3-4/h4-5,7H,1-3,6H2/t4-,5-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YHFYRVZIONNYSM-RFZPGFLSSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CC1N)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@H](C[C@@H]1N)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H11NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

101.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(1R,3R)-3-Aminocyclopentanol

CAS RN

124555-33-5
Record name rac-(1R,3R)-3-aminocyclopentan-1-ol hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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